molecular formula C25H14F7N5 B1682003 Tegobuvir CAS No. 1000787-75-6

Tegobuvir

Cat. No. B1682003
M. Wt: 517.4 g/mol
InChI Key: XBEQSQDCBSKCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tegobuvir, also known as GS-9190, is a non-nucleoside inhibitor of Hepatitis C Virus (HCV) RNA replication . It has been investigated for the treatment of chronic Hepatitis C . The molecular formula of Tegobuvir is C25H14F7N5 and its molecular weight is 517.4 g/mol .


Synthesis Analysis

Tegobuvir is an analog of imidazopyridine class inhibitors that selectively targets HCV . It has demonstrated antiviral activity in patients suffering from chronic genotype 1 HCV infection .


Molecular Structure Analysis

Tegobuvir has a complex molecular structure with multiple aromatic rings and nitrogen-containing groups . The structure includes a pyridazine ring substituted by a phenyl group .


Chemical Reactions Analysis

Tegobuvir exhibits a unique chemical activation and subsequent direct interaction with the NS5B protein of HCV . The formation of this complex does not require the presence of any other HCV proteins .


Physical And Chemical Properties Analysis

Tegobuvir has a molecular weight of 517.4 g/mol . Its IUPAC name is 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine .

Scientific Research Applications

Antiviral Activity in Hepatitis C

Tegobuvir (GS-9190) is primarily recognized for its efficacy against Hepatitis C Virus (HCV) genotype 1. A study by Zeuzem et al. (2012) demonstrated that Tegobuvir, in combination with other drugs, significantly reduces HCV RNA levels, indicating its potent antiviral activity in this context.

Role in Preventing Drug Resistance

Tegobuvir is effective in delaying or preventing the development of drug resistance when used in combination therapies. According to Vliegen et al. (2015), the combination of Tegobuvir with other direct-acting antivirals (DAAs) was observed to be highly effective in curing HCV replicon-containing cells and preventing resistance development.

Study of Viral Kinetics and Mutations

Research by Ku et al. (2013) explored the kinetics of the Y448H HCV NS5B polymerase mutant in patients treated with Tegobuvir. This study provided insights into the pre-existing levels of drug-resistant variants, aiding in predicting patient viral responses.

Mechanistic Insights into Tegobuvir

Studies have delved into the mechanism of action of Tegobuvir. For instance, Shih et al. (2011) and Hebner et al. (2012) provided detailed analyses of Tegobuvir’s interaction with HCV NS5B polymerase, elucidating its unique antiviral mechanism.

Potency Against Different HCV Genotypes

Research by Wong et al. (2012) evaluated Tegobuvir's efficacy against various HCV genotypes, revealing its variable susceptibility and providing critical information for its application in treating different HCV genotypes.

Potential Application in COVID-19 Treatment

Interestingly, Tegobuvir has been identified as a potential agent in the fight against COVID-19. Studies like those by Mosayebnia et al. (2021) and Chandel et al. (2020) have suggested its use in SARS-CoV-2 therapy through virtual screening and modeling.

Design and Synthesis of Derivatives

Efforts have also been made in the design and synthesis of Tegobuvir derivatives, aiming to optimize its antiviral potency and reduce side effects. The work of Liu et al. (2018) is a notable example of this endeavor.

Future Directions

There are ongoing clinical trials evaluating the use of novel targeted agents in the treatment of various diseases . Knowledge of the drug’s activity toward specific molecular targets may be key to researching new antiviral compounds and repositioning drugs already approved for clinical use .

properties

IUPAC Name

5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEQSQDCBSKCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14F7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80142917
Record name Tegobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80142917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tegobuvir

CAS RN

1000787-75-6
Record name Tegobuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tegobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80142917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEGOBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegobuvir
Reactant of Route 2
Reactant of Route 2
Tegobuvir
Reactant of Route 3
Reactant of Route 3
Tegobuvir
Reactant of Route 4
Reactant of Route 4
Tegobuvir
Reactant of Route 5
Reactant of Route 5
Tegobuvir
Reactant of Route 6
Reactant of Route 6
Tegobuvir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.